molecular formula C17H25NO4 B1674151 Ibopamine CAS No. 66195-31-1

Ibopamine

Cat. No. B1674151
CAS RN: 66195-31-1
M. Wt: 307.4 g/mol
InChI Key: WDKXLLJDNUBYCY-UHFFFAOYSA-N
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Description

Ibopamine is a sympathomimetic drug, designed as a prodrug of epinine (deoxyepinephrine or N-methyldopamine), used in ophthalmology . It induces mydriasis and has also been investigated for use in the treatment of congestive heart failure . It acts on D1 and α-adrenergic receptors as an agonist .


Synthesis Analysis

Ibopamine was first prepared by Casagrande and co-workers . The therapeutic usefulness of intravenously infused dopamine in congestive heart failure and in shock prompted the synthesis of a wide series of 3,4-O-diesters of dopamine and N-substituted derivatives to obtain an orally active dopamine-like prodrug having adequate absorption and duration of action .


Molecular Structure Analysis

The molecular formula of Ibopamine is C17H25NO4 . Its average mass is 307.385 Da and its monoisotopic mass is 307.178345 Da .


Chemical Reactions Analysis

Ibopamine is a prodrug that is rapidly hydrolysed to epinine by the esterases of the aqueous humor and ocular tissues . This hydrolysis suggests that epinine is the active component of the molecule .


Physical And Chemical Properties Analysis

Ibopamine has good chemical stability in pharmaceutical formulations and in the biopharmaceutical phases of the absorption . It is rapidly activated by plasma and peripheral tissue esterases .

Scientific Research Applications

Hemodynamic and Cardiac Function

Ibopamine, a dopamine derivative, has been studied for its potential to improve cardiac function in patients with chronic heart failure. Research has shown that it can enhance cardiac response to exercise, suggesting its utility in heart failure management. For instance, Alicandri et al. (1989) found that both ibopamine and digoxin improved cardiac response compared to placebo periods, indicating potential benefits in heart failure treatment (Alicandri et al., 1989). Cas et al. (1983) reported that ibopamine significantly increased cardiac index and other heart function metrics, suggesting its usefulness in treating congestive heart failure (Cas et al., 1983).

Renal Function

Stefoni et al. (1981) explored the effects of ibopamine on renal function, finding an increase in urinary excretion and creatinine clearance. These results indicate potential applications of ibopamine in clinical nephrology, particularly for improving renal blood flow and excretion (Stefoni et al., 1981).

Neurohormonal Effects

Pouleur (1995) discussed the varied effects of ibopamine on dopaminergic and adrenergic receptors. At lower doses, ibopamine demonstrated beneficial neurohormonal, hemodynamic, and renal effects in heart failure patients without increased inotropic effects. This suggests its potential role in treating patients with severe left ventricular dysfunction (Pouleur, 1995).

Ocular Application

McLaren et al. (2003) studied the effects of ibopamine on aqueous humor production in the eye. They found that ibopamine increased fluorescein clearance, interpreted as an increased rate of aqueous humor production. This suggests potential applications of ibopamine in ophthalmology, particularly in conditions requiring modulation of intraocular pressure (McLaren et al., 2003).

Safety And Hazards

Ibopamine has low toxicity both at systemic and local levels . It is well tolerated without any significant change to the haematological and behavioural parameters . 2% ibopamine eye drops show that ibopamine is well tolerated at the local level, without systemic side-effects and tachyphylaxis phenomena .

Future Directions

Ibopamine has been used as a diagnostic agent for glaucoma . A healthy eye will show no increase in IOP after applying ibopamine, but patients with glaucoma will experience a rise in IOP . This suggests that ibopamine could be used in the future for diagnosing stages of glaucoma .

properties

IUPAC Name

[4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-11(2)16(19)21-14-7-6-13(8-9-18-5)10-15(14)22-17(20)12(3)4/h6-7,10-12,18H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKXLLJDNUBYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023138
Record name Ibopamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibopamine

CAS RN

66195-31-1
Record name Ibopamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ibopamine [USAN:INN:BAN]
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Record name Ibopamine
Source DrugBank
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Record name Ibopamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ibopamine
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Record name IBOPAMINE
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Record name Ibopamine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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